N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features an indole moiety, an oxadiazole ring, and a cyclohexyl group
Preparation Methods
The synthesis of N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the indole and oxadiazole moieties with a cyclohexyl group through amide bond formation. .
Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents
Major products formed from these reactions include oxidized indole derivatives, reduced oxadiazole compounds, and substituted indole derivatives.
Scientific Research Applications
N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The oxadiazole ring may interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and a propanamide group but lacks the oxadiazole ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a similar indole structure but includes a methoxynaphthalene group instead of an oxadiazole ring.
The uniqueness of this compound lies in its combination of the indole and oxadiazole rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H22N4O2/c24-17(21-15-4-2-1-3-5-15)8-9-18-22-19(23-25-18)14-7-6-13-10-11-20-16(13)12-14/h6-7,10-12,15,20H,1-5,8-9H2,(H,21,24) |
InChI Key |
XKEUHVHUQZLYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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